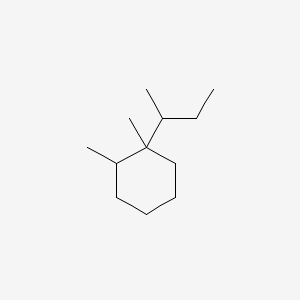
Cyclohexane, dimethyl(methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a hydrocarbon with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, dimethyl(methylpropyl)- can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane derivatives with appropriate alkyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of cyclohexane, dimethyl(methylpropyl)- often involves the catalytic hydrogenation of corresponding aromatic compounds. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, dimethyl(methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2) under UV light
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Corresponding alkanes
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
Cyclohexane, dimethyl(methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexane, dimethyl(methylpropyl)- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo conformational changes and participate in chemical reactions that modify its structure and properties . These interactions can influence the compound’s reactivity, stability, and biological activity.
Comparison with Similar Compounds
Cyclohexane, dimethyl(methylpropyl)- can be compared with other similar compounds, such as:
- 1,2-Dimethylcyclohexane
- 1,3-Dimethylcyclohexane
- 1,4-Dimethylcyclohexane
These compounds share similar structural features but differ in the position and nature of their substituents . The unique arrangement of substituents in cyclohexane, dimethyl(methylpropyl)- imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
88456-07-9 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1-butan-2-yl-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-5-10(2)12(4)9-7-6-8-11(12)3/h10-11H,5-9H2,1-4H3 |
InChI Key |
LYGCLLPHPICPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


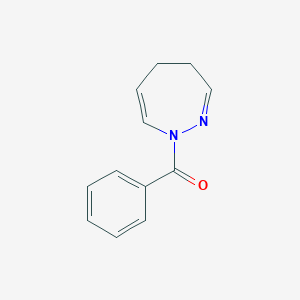

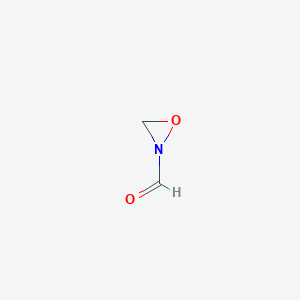
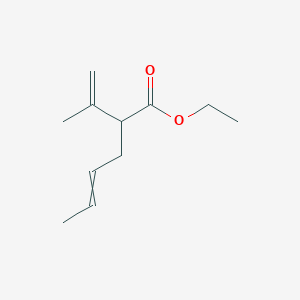
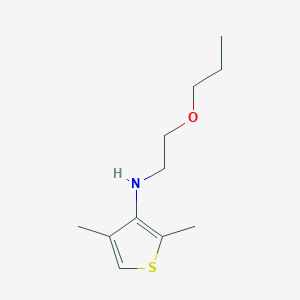
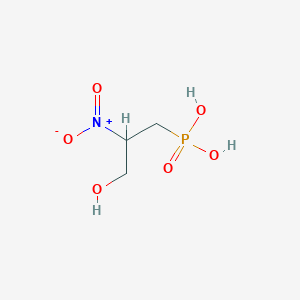
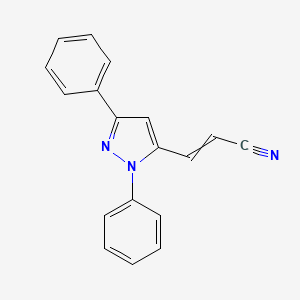
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
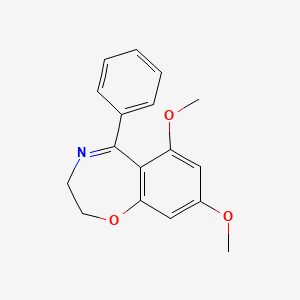
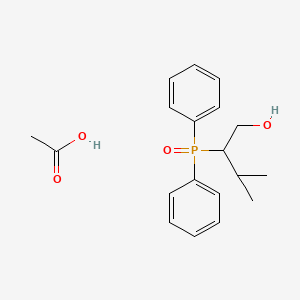

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
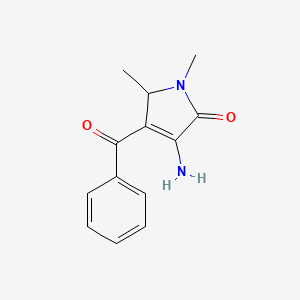
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
